molecular formula C12H9ClN4O B11992456 N'-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B11992456
M. Wt: 260.68 g/mol
InChI Key: OJTWGUZBRJBKAY-FRKPEAEDSA-N
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Description

N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide can be synthesized through a condensation reaction between 4-chlorobenzaldehyde and pyrazine-2-carbohydrazide. The reaction typically takes place in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:

4-chlorobenzaldehyde+pyrazine-2-carbohydrazideN’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide\text{4-chlorobenzaldehyde} + \text{pyrazine-2-carbohydrazide} \rightarrow \text{N'-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide} 4-chlorobenzaldehyde+pyrazine-2-carbohydrazide→N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Corresponding oxides of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide can be compared with other Schiff base hydrazones such as:

Uniqueness

  • Structural Differences : The presence of the 4-chlorophenyl group in N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide distinguishes it from other Schiff bases, influencing its reactivity and binding properties.
  • Biological Activity : The specific substitution pattern can affect the compound’s biological activity, making it more or less effective as an enzyme inhibitor or antimicrobial agent.

Properties

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C12H9ClN4O/c13-10-3-1-9(2-4-10)7-16-17-12(18)11-8-14-5-6-15-11/h1-8H,(H,17,18)/b16-7+

InChI Key

OJTWGUZBRJBKAY-FRKPEAEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=NC=CN=C2)Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=NC=CN=C2)Cl

Origin of Product

United States

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